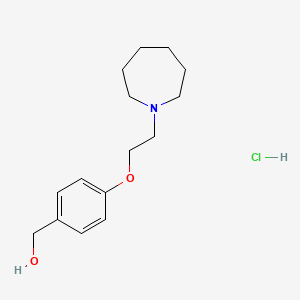

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride

Overview

Description

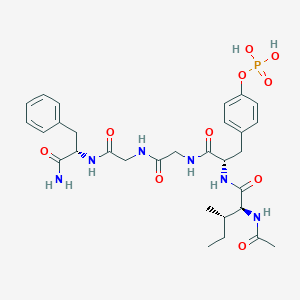

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” is an organic compound with the CAS Number: 328933-65-9 . It has a molecular weight of 285.81 and is also known as 4-(2-AEP)PM.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2-azepan-1-ylethoxy)benzoic acid ethyl ester with lithium aluminum hydride in tetrahydrofuran. The solution is stirred overnight at room temperature, after which tetrahydrofuran and aqueous ammonia are added. The solution is then filtered through a celite pad, and the solvent is evaporated in vacuo to provide methanol.Molecular Structure Analysis

The molecular formula of this compound is C15H23NO2 . The IUPAC name is (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol hydrochloride . The InChI code is 1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H .Chemical Reactions Analysis

This compound is an intermediate in the synthesis of Bazedoxifene-d4 , a nonsteroidal selective estrogen receptor modulator (SERM) . It can also be used to synthesize 4-[2-(1-AZEPANYL)ETHOXY]BENZYL CHLORIDE HCL .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 285.81 and a molecular formula of C15H23NO2 . It is soluble in water and ethanol.Scientific Research Applications

Stereoselective Synthesis and Ring Expansion : The molecule has been utilized in the stereoselective synthesis and ring expansion of chiral-bridged azepanes. This process, involving aziridinium intermediates, leads to the formation of novel 2-azabicyclo[3.2.1]octane systems with specific configurations at the carbon atoms (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).

Catalytic Reactions : The compound has been studied in catalytic reactions such as the aza-Piancatelli rearrangement, where it undergoes smooth transformation with aryl amines, leading to the synthesis of cyclopentenone derivatives (Reddy et al., 2012). Additionally, in another study involving In(OTf)3 catalysis, it demonstrated efficient tandem aza-Piancatelli rearrangement and Michael reaction for synthesizing benzo[b][1,4]thiazine and oxazine derivatives (Reddy et al., 2012).

Corrosion Inhibition Studies : Research has also investigated its derivatives' effectiveness as corrosion inhibitors in various mediums. For instance, specific oxazole derivatives, including a variant of this compound, have shown significant corrosion inhibition on mild steel in hydrochloric acid, revealing a correlation between molecular structure and inhibition efficiency (Rahmani et al., 2018).

Enantioselective Catalysis : Enantioselective epoxidation of α,β-enones, using a related compound as a catalyst, has been documented to produce epoxides in good yields and high enantioselectivities, indicating its potential in asymmetric synthesis (Lu, Xu, Liu, & Loh, 2008).

Drug Synthesis and Analysis : In the pharmaceutical realm, this compound and its derivatives have been explored for synthesizing intermediates of various drugs. For example, a study focused on synthesizing key intermediates of aprepitant, demonstrating the compound's utility in medicinal chemistry (Zhang, 2012).

Optimization in Kinase Inhibition : The compound has been involved in the optimization of novel azepane derivatives as protein kinase B inhibitors, indicating its potential in developing therapeutic agents (Breitenlechner et al., 2004).

Material Science Applications : In material science, it has been used as a thiol protecting group in peptoid synthesis, highlighting its multifunctionality and potential in materials chemistry (Qiu et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 . In case of exposure, it is advised to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, rinse thoroughly with plenty of water for at least 15 minutes in case of eye contact, and never give anything by mouth to an unconscious person .

Future Directions

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of bazedoxifene , a nonsteroidal selective estrogen receptor modulator (SERM) . Therefore, it can be inferred that the compound may interact with estrogen receptors, similar to Bazedoxifene.

Mode of Action

As an intermediate in the synthesis of Bazedoxifene , it may share similar interaction mechanisms with its targets. Bazedoxifene acts as a SERM, binding to estrogen receptors and modulating their activity .

Biochemical Pathways

As an intermediate in the synthesis of bazedoxifene , it may influence similar pathways. Bazedoxifene affects the estrogen receptor pathway, modulating the transcription of genes involved in cell growth and proliferation .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetics.

Result of Action

As an intermediate in the synthesis of bazedoxifene , it may contribute to the effects of Bazedoxifene, which include modulation of cell growth and proliferation through its action on estrogen receptors .

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature may affect its stability.

properties

IUPAC Name |

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYLWPOYCPGSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride | |

CAS RN |

328933-65-9 | |

| Record name | Benzenemethanol, 4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328933-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)

![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)

![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)